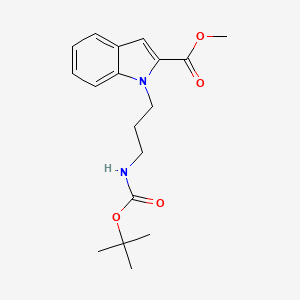
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring system. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}(methyl)amino]-6-methoxyisonicotinate
Uniqueness
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-7-11-20-14-9-6-5-8-13(14)12-15(20)16(21)23-4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22) |
InChIキー |
NQIVNDLDOAINFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2C=C1C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













